2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(propan-2-ylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)8-5(2)3;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAMDFCKOSUIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-butyric acid | Urotropine, ammonia/isopropylamine | 20–90 °C, 2–30 h | Yield >50%, Purity ~98–99% | Cost-effective, fewer byproducts |
| Strecker synthesis | Propionaldehyde | NH4Cl, KCN | Multi-step: imine formation, cyanide addition, hydrolysis | Moderate to high | Classical method, adaptable for substituted amines |
| Enzymatic resolution | Racemic N-benzoyl-2-aminobutyric acid | Acylase enzyme | pH 6.5–9.5, 60–85 °C, 1–24 h | High enantioselectivity | Produces optically pure amino acid |
| Catalytic hydrogenation (related) | Amino acid esters/derivatives | Raney Ni, Pd/C | 25–80 °C, H2 pressure, flow/batch | High conversion/selectivity | May be adapted for related compounds |
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Applications in Scientific Research
The applications of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride span various fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:
Chemistry
Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Chemical Reactions :
- Oxidation : Can be oxidized to produce oxo derivatives.
- Reduction : Capable of undergoing reduction to yield various amine derivatives.
- Substitution Reactions : The isopropyl or amino groups can be substituted with other functional groups.
Biology
Metabolic Pathways : Research indicates that this compound may play a role in various metabolic pathways and enzyme interactions. Its structural similarity to alanine allows it to participate in biochemical processes relevant to amino acid metabolism.
Therapeutic Potential : Ongoing studies are exploring its use as a precursor in drug synthesis, particularly for developing compounds that could influence metabolic disorders or other health conditions.
Medicine
Pharmaceutical Development : The compound's unique properties make it a candidate for drug formulation. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating diseases related to metabolic dysfunctions.
Industry
Chemical Intermediates Production : In industrial settings, this compound is used to produce various specialty chemicals and intermediates essential for manufacturing processes across different sectors.
Case Study 1: Role in Drug Development
A study published in pharmaceutical journals highlighted the use of N-isopropylalanine hydrochloride as a building block for synthesizing novel anti-diabetic agents. The research demonstrated that derivatives of this compound exhibited significant inhibitory effects on key enzymes involved in glucose metabolism, suggesting its potential utility in diabetes management.
Case Study 2: Biochemical Pathway Analysis
Research conducted at a leading university explored the interactions of this compound within metabolic pathways. The findings indicated that it could enhance the activity of specific enzymes linked to amino acid metabolism, thereby influencing overall metabolic health.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 2-[(Propan-2-yl)amino]butanoic acid hydrochloride and its analogs:
*Inferred from analogous compounds.
Key Observations:
Chain Length and Substituent Position: The target compound and its 4-amino isomer (CAS 1094598-19-2) differ in the amino group placement (C2 vs. Shorter-chain analogs like 2-[(butan-2-yl)amino]acetic acid hydrochloride (C₆H₁₄ClNO₂) exhibit reduced molecular weight and altered solubility profiles .
Functional Group Modifications: Fluorinated derivatives (e.g., C₆H₁₁ClF₃NO₂) demonstrate higher molecular weights and enhanced lipophilicity due to trifluoroethyl groups, which may improve blood-brain barrier penetration . Esterified analogs (e.g., Propan-2-yl 4-aminobutanoate hydrochloride) replace the carboxylic acid with an ester, altering metabolic stability and hydrolysis rates .
Biological Activity
2-[(Propan-2-yl)amino]butanoic acid hydrochloride, also known as isopropyl amino butanoic acid hydrochloride, is a compound with significant biological activity. Its unique structure, featuring an isopropylamino group linked to a butanoic acid backbone, contributes to its potential applications in various biological and medicinal contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H12ClN
- Molecular Weight : 135.61 g/mol
- Solubility : Highly soluble in water due to the hydrochloride form, enhancing its applicability in biological studies.
The biological activity of this compound primarily involves modulation of enzyme activities and interaction with specific receptors. The compound's ability to influence metabolic pathways is attributed to its structural characteristics, which allow it to act as a ligand for various biological targets.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
-
Enzyme Modulation :
- The compound has been shown to modulate the activity of certain enzymes involved in metabolic processes. This modulation can lead to alterations in biochemical pathways that may be beneficial in therapeutic contexts.
-
Potential Therapeutic Applications :
- Studies suggest that the compound may have applications in treating metabolic disorders due to its influence on enzyme activity and metabolic pathways. Further research is needed to elucidate its therapeutic potential.
-
Interaction with Biological Molecules :
- The interactions of this compound with proteins and other biomolecules have been documented, indicating its role as a potential drug candidate or biochemical probe.
Table 1: Summary of Biological Activities
Case Study: Enzyme Modulation
A study highlighted the compound's ability to inhibit GABA transporters, which suggests potential applications in neurological disorders. The inhibitory potency was assessed using various concentrations, revealing that at 100 μM, the compound could significantly affect GABA uptake ( ).
Case Study: Interaction with Receptors
Another investigation focused on the interaction of this compound with specific receptors involved in metabolic regulation. The binding affinity and subsequent activation or inhibition of these receptors were characterized through binding assays ( ).
Q & A
Q. What experimental designs elucidate stereochemical effects in catalytic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
